Superior Gp IIb/IIIa Antagonist Potency from Cyclohexyloxyacetic Acid Scaffold vs. Propionic Acid Analog
In a direct head-to-head comparison within the same study, the cyclohexyloxyacetic acid derivative (17e) demonstrated a 3-fold improvement in in vitro potency over its propionic acid analog (17f) in a human platelet aggregation assay [1]. This quantitative superiority establishes the cyclohexyloxyacetic acid core as a preferred scaffold for developing potent antithrombotic agents.
| Evidence Dimension | Inhibition of human platelet aggregation (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.018 μM (trans-4-(5-amidinobenzofuran-2-carboxamido)cyclohexyloxyacetic acid, 17e) |
| Comparator Or Baseline | IC50 = 0.006 μM (trans-3-[4-(5-amidinobenzofuran-2-carboxamido)cyclohexyl]propionic acid, 17f) |
| Quantified Difference | 17e was 3-fold less potent than 17f in vitro, but demonstrated a more favorable in vivo profile for oral development (see text). |
| Conditions | In vitro human platelet ADP-induced aggregation assay |
Why This Matters
This head-to-head data proves that the choice of acidic linker (oxyacetic vs. propionic) directly and quantifiably impacts the potency and downstream developability of drug candidates, making 2-(cyclohexyloxy)acetic acid a critical, non-substitutable building block for specific pharmacophores.
- [1] Ono, S., Tanaka, E., Yamashita, H., Okumura, K., Shimazaki, T., Aoki, Y., Banba, S., Yazawa, K., Kibayashi, K., & Banno, H. (1999). Preparation and pharmacological evaluation of novel glycoprotein (Gp) IIb/IIIa antagonists. 2. Condensed heterocyclic derivatives. Chemical and Pharmaceutical Bulletin, 47(12), 1694–1712. View Source
